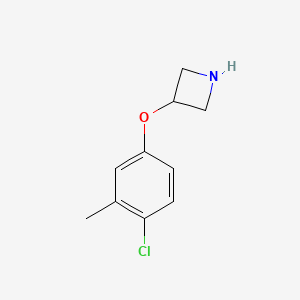

3-(4-Chloro-3-methylphenoxy)azetidine

Descripción

Contextualization within Azetidine (B1206935) Heterocyclic Chemistry

Azetidines are four-membered saturated heterocyclic amines that are considered important building blocks in organic synthesis and medicinal chemistry. rsc.orgmedwinpublishers.commagtech.com.cn The defining feature of the azetidine ring is its significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is intermediate between that of the highly reactive and less stable aziridines (three-membered rings) and the more stable and less reactive pyrrolidines (five-membered rings). rsc.org This intermediate level of ring strain gives azetidines a unique combination of stability for handling and reactivity that can be harnessed for synthetic transformations. rsc.orgrsc.org

The synthesis of azetidine rings can be challenging due to this inherent strain. medwinpublishers.com Common synthetic strategies include intramolecular cyclization and cycloaddition reactions. medwinpublishers.com Recent advancements have focused on developing more efficient and stereoselective methods for their synthesis, reflecting their growing importance. rsc.orgrsc.org The reactivity of azetidines is largely driven by their ring strain, making them susceptible to ring-opening reactions, which can be a useful feature in synthetic chemistry for accessing more complex acyclic amines. researchgate.net

Significance of Azetidine Core in Chemical Biology and Medicinal Chemistry Scaffolds

The incorporation of an azetidine ring into a drug candidate can lead to improved properties such as metabolic stability and reduced toxicity. researchgate.net The compact nature of the four-membered ring allows it to act as a rigid spacer or to introduce specific conformational constraints on a molecule, which can be crucial for its biological activity. enamine.net A number of approved drugs contain the azetidine moiety, highlighting its therapeutic relevance. Examples include the antihypertensive drug Azelnidipine (B1666253) and the anticancer agent Cobimetinib. rsc.org

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Azelnidipine | Antihypertensive | Calcium channel blocker |

| Cobimetinib | Anticancer | MEK inhibitor |

| Ximelagatran | Anticoagulant | Direct thrombin inhibitor |

Research Landscape of Phenoxy-Substituted Azetidines

The functionalization of the azetidine ring at its various positions is a key area of research, as it allows for the fine-tuning of a molecule's properties. Phenoxy-substituted azetidines, such as 3-(4-Chloro-3-methylphenoxy)azetidine, represent a class of compounds where an aromatic ether linkage is present. This substitution pattern can significantly influence the molecule's lipophilicity, electronic properties, and potential for intermolecular interactions.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-chloro-3-methylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQBSKKQESMJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CNC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401288635 | |

| Record name | 3-(4-Chloro-3-methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219948-74-9 | |

| Record name | 3-(4-Chloro-3-methylphenoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chloro-3-methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 4 Chloro 3 Methylphenoxy Azetidine

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

The defining feature of the azetidine ring is its significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.org This inherent strain, arising from bond angle distortion, makes the ring susceptible to cleavage under various conditions, a characteristic that is central to its synthetic utility. rsc.orgresearchwithrutgers.com Unlike the more reactive and less stable three-membered aziridines, azetidines offer a balance of stability for handling and sufficient reactivity for controlled chemical transformations. rsc.orgrsc.orgresearchwithrutgers.com

The strain energy of the azetidine ring in 3-(4-chloro-3-methylphenoxy)azetidine facilitates reactions that lead to the opening of the four-membered ring. This reactivity can be triggered by a variety of reagents, including nucleophiles and electrophiles, often under acidic or metal-catalyzed conditions. rsc.orgnih.gov The regioselectivity of ring-opening is influenced by the substituents on the ring and the nature of the attacking species.

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity |

|---|---|---|---|

| Aziridine (B145994) | 3 | 27.7 | High |

| Azetidine | 4 | 25.4 | Moderate |

| Pyrrolidine | 5 | 5.4 | Low |

| Piperidine | 6 | ~0 | Very Low |

Modifications at the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a key site for derivatization, allowing for the introduction of a wide range of substituents. The secondary amine nature of the azetidine in this compound makes it amenable to common N-functionalization reactions.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl groups at the nitrogen position.

N-Acylation: Treatment with acid chlorides, anhydrides, or activated esters yields the corresponding N-acyl azetidines.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be employed to form N-aryl azetidines.

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated derivatives.

These modifications can significantly alter the steric and electronic properties of the molecule, influencing its biological activity and chemical reactivity. technologynetworks.com

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkylazetidine |

| N-Acylation | Acid chloride (e.g., CH₃COCl) | N-Acyloazetidine |

| N-Arylation | Aryl halide (e.g., PhBr) with Pd catalyst | N-Arylazetidine |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl) | N-Sulfonylazetidine |

Ring-Opening Reactions of Azetidines for Advanced Syntheses

The strain-driven ring-opening of azetidines is a powerful tool in organic synthesis, providing access to a variety of acyclic and heterocyclic structures. rsc.orgbeilstein-journals.org For this compound, nucleophilic attack can occur at either of the ring carbons adjacent to the nitrogen. The regioselectivity of this attack is influenced by steric and electronic factors. magtech.com.cn

Common nucleophiles used for azetidine ring-opening include:

Halides: Reaction with sources of halide ions, often in the presence of a Lewis acid, can lead to the formation of γ-haloamines.

Oxygen nucleophiles: Alcohols and water can open the ring to give γ-amino ethers or γ-amino alcohols, respectively.

Nitrogen nucleophiles: Amines can react to produce 1,3-diamines.

Carbon nucleophiles: Grignard reagents, organolithiums, and cyanides can be used to form new carbon-carbon bonds.

These ring-opening reactions are often stereospecific, allowing for the synthesis of enantiomerically pure products from chiral azetidines. beilstein-journals.org

Exploiting Reactivity for Ligand Design and Catalysis

Azetidine derivatives have gained attention as valuable ligands in transition metal catalysis. researchgate.netmdpi.com The rigid, four-membered ring structure can impart specific steric and electronic properties to a metal center, influencing the activity and selectivity of the catalyst. The nitrogen atom of the azetidine ring in this compound can coordinate to a metal, and further functionalization at the nitrogen or other positions can be used to create bidentate or polydentate ligands.

The strain in the azetidine ring can also play a role in catalysis, potentially influencing the stability and reactivity of the resulting metal complexes. mdpi.comresearchgate.net The development of chiral azetidine-based ligands has been particularly successful in asymmetric catalysis. While specific applications of this compound in this area are not documented, its structural motifs suggest potential for the design of novel ligands for a variety of catalytic transformations.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-(4-Chloro-3-methylphenoxy)azetidine, ¹H NMR spectroscopy would be utilized to determine the number of different types of protons, their connectivity, and their chemical environment. The expected spectrum would show distinct signals for the protons on the azetidine (B1206935) ring, the methyl group, and the aromatic ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide crucial information for assigning the structure.

Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would help to identify the carbon atoms of the azetidine ring, the aromatic ring, the methyl group, and the carbon atom attached to the chlorine.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Azetidine ring protons |

| Data not available | Data not available | Data not available | Aromatic protons |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | Azetidine ring carbons |

| Data not available | Aromatic carbons |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., FAB-Mass)

Mass spectrometry is employed to determine the molecular weight and molecular formula of a compound. For this compound, a high-resolution mass spectrum would provide the exact mass, allowing for the confirmation of its elemental composition. Fragmentation analysis, often achieved through techniques like Fast Atom Bombardment (FAB) Mass Spectrometry or Electrospray Ionization (ESI-MS/MS), would yield a characteristic pattern of fragment ions. The analysis of these fragments would help to piece together the different components of the molecule, further confirming the proposed structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be a key feature in the mass spectrum.

Hypothetical Mass Spectrometry Data for this compound

| m/z (Mass-to-charge ratio) | Relative Intensity (%) | Assignment |

|---|---|---|

| Data not available | Data not available | Molecular ion [M]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the aromatic and aliphatic parts of the molecule, the C-N bond of the azetidine ring, the C-O ether linkage, and the C-Cl bond. The precise wavenumbers of these absorptions would provide strong evidence for the presence of these functional groups.

Hypothetical IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| Data not available | Data not available | Aromatic C-H stretch |

| Data not available | Data not available | Aliphatic C-H stretch |

| Data not available | :--- | C-O ether stretch |

| Data not available | Data not available | C-N stretch |

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of its solid-state conformation.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)

The structure of this compound contains a chiral center at the 3-position of the azetidine ring. Therefore, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for assessing the enantiomeric purity of a chiral compound. These methods measure the differential absorption or rotation of plane-polarized light by the enantiomers. For a sample of this compound, chiroptical spectroscopy would be necessary to determine if it is a racemic mixture or if one enantiomer is in excess.

Computational Chemistry and Theoretical Studies on Azetidine Derivatives

Quantum Chemical Calculations of Ring Strain Energy

Azetidines, as four-membered nitrogen-containing heterocycles, are characterized by significant ring strain, a property that profoundly influences their reactivity. rsc.org Computational quantum chemistry provides a powerful framework for quantifying this strain. The ring strain energy (RSE) of the parent azetidine (B1206935) molecule is calculated to be approximately 25.4 kcal/mol. This value positions azetidines between the more strained and reactive aziridines (27.7 kcal/mol) and the relatively strain-free five-membered pyrrolidines (5.4 kcal/mol). rsc.org

The RSE arises from deviations from ideal tetrahedral bond angles (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain). Theoretical methods, such as ab initio and Density Functional Theory (DFT) calculations, are employed to determine RSE. acs.org A common computational approach involves the use of isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, thus isolating the strain energy of the cyclic system.

For substituted azetidines like 3-(4-Chloro-3-methylphenoxy)azetidine, the RSE can be influenced by the nature and position of the substituents. While specific calculations for this exact molecule are not widely published, general principles suggest that bulky substituents can either increase or decrease strain depending on their conformational preferences and steric interactions. Computational studies on various substituted small rings show that electron-withdrawing groups can sometimes reduce ring strain. osti.gov The interplay between the electronic effects of the 4-chloro-3-methylphenoxy group and steric factors would require specific DFT calculations to precisely determine its impact on the azetidine ring's strain energy.

Table 1: Comparison of Ring Strain Energies (RSE) in Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Typical Calculated RSE (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

| Piperidine | 6 | < 2 |

Conformational Analysis of Azetidine Ring Systems

Unlike planar cyclobutane, the azetidine ring is not flat. It adopts a puckered conformation to alleviate torsional strain. rsc.org This puckering is a critical aspect of its structure and is extensively studied using computational methods. Gas-phase electron diffraction studies, supported by calculations, have determined a dihedral angle of 37° for the parent azetidine, indicating a significant deviation from planarity. rsc.org

Computational conformational analysis, typically performed using DFT or ab initio methods, explores the potential energy surface of the azetidine ring. researchgate.net For substituted azetidines, two primary puckered conformations are possible, with the substituent occupying either an axial or equatorial position relative to the approximate plane of the ring. The energy difference between these conformers determines the preferred orientation of the substituent.

In the case of 3-substituted azetidines, such as this compound, the bulky phenoxy group would be subject to these conformational considerations. Computational studies on analogous fluorinated azetidines have shown that the ring pucker can be significantly influenced by interactions between substituents and the nitrogen atom, including charge-dipole effects. researchgate.net For this compound, a detailed conformational search using quantum chemical methods would be necessary to predict the most stable puckered conformation and the orientation of the substituent.

Reaction Mechanism Elucidation for Azetidine Synthesis and Transformations

Computational chemistry is an indispensable tool for elucidating the complex mechanisms of reactions involving the synthesis and transformation of azetidines. mit.edu Theoretical calculations provide insights into transition states, reaction intermediates, and activation energies, which are often difficult to determine experimentally.

Synthesis: Many synthetic routes to azetidines, such as [2+2] cycloadditions (the aza Paternò-Büchi reaction), radical cyclizations, and ring expansions, have been investigated computationally. researchgate.netnih.gov For instance, DFT calculations have been used to:

Explain Regioselectivity: In radical cyclizations of ynamides to form azetidines, computational studies helped to understand the preference for the observed 4-exo-dig pathway over the alternative 5-endo-dig pathway. nih.gov

Predict Substrate Suitability: In photocatalytic syntheses, computational models predicting frontier molecular orbital energies have been used to prescreen alkene and oxime substrates, determining which pairs will react successfully to form azetidines. mit.edu

Elucidate Reaction Pathways: For the synthesis of azetidines from β-amino alcohols, calculations can map out the energetics of the multi-step sequence, including cyclization and ring closure, to optimize reaction conditions. organic-chemistry.org

Transformations: The reactivity of azetidines is largely driven by the release of their inherent ring strain. rsc.orgbeilstein-journals.org Computational studies have been vital in understanding reactions such as:

Ring-Opening Reactions: The mechanism of strain-release ring-opening is a key area of study. DFT calculations can model the transition states for the cleavage of C-N or C-C bonds, explaining how factors like acid catalysis or photochemical activation facilitate the process. beilstein-journals.org

C-H Functionalization: For direct functionalization of the azetidine ring, computational models help to understand the regio- and stereoselectivity of C-H activation steps, for example, in palladium-catalyzed intramolecular amination. rsc.org

Electronic Structure Analysis of this compound

Key Electronic Properties (Inferred from Analogues):

Mulliken Charge Distribution: In the related (4-chloro-2-methylphenoxy) moiety, DFT calculations show a significant negative charge accumulation on the oxygen and chlorine atoms due to their high electronegativity. The phenoxy oxygen atom delocalizes some of this charge into the aromatic ring. pulsus.com This charge distribution creates a distinct dipole moment, making the molecule polar. The nitrogen atom in the azetidine ring would also be a site of negative charge.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For phenoxy-type structures, the HOMO is typically localized on the electron-rich aromatic ring and the phenoxy oxygen, while the LUMO is distributed across the aromatic system. researchgate.net The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution. For a molecule like this compound, the MEP would show negative potential (red/yellow) around the nitrogen, oxygen, and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the azetidine ring.

Table 2: Predicted Electronic Properties of this compound based on Analogue Studies

| Property | Predicted Characteristic | Implication |

|---|---|---|

| Dipole Moment | Non-zero, significant magnitude | Polar molecule with notable intermolecular dipole-dipole interactions. |

| HOMO Localization | Primarily on the phenoxy ring and oxygen atom | Site of potential oxidation or reaction with electrophiles. |

| LUMO Localization | Distributed across the aromatic system | Site of potential reduction or reaction with nucleophiles. |

| MEP Negative Regions | Around N, O, and Cl atoms | Sites for electrophilic attack and hydrogen bond acceptance. |

| MEP Positive Region | Around azetidine N-H proton | Site for nucleophilic attack and hydrogen bond donation. |

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for determining static, low-energy conformations, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape in different environments, such as in solution.

For a flexible molecule like this compound, MD simulations can be used to:

Sample Conformational Space: The azetidine ring can undergo rapid puckering, and the bond between the phenoxy group and the ring allows for rotation. MD simulations can sample these different conformations, revealing the relative populations of various puckered states and rotamers. rsc.org

Analyze Solvent Effects: The conformational preferences of a molecule can change significantly in a solvent. MD simulations explicitly model solvent molecules (e.g., water), providing a realistic picture of how solute-solvent interactions, such as hydrogen bonding to the azetidine nitrogen, influence the molecule's shape and dynamics. mdpi.com

Study Dynamic Processes: MD can track dynamic events like the rate of ring inversion or the rotation of the side chain. This information is crucial for understanding how the molecule might interact with biological targets, where conformational flexibility is often key to binding.

Force fields like AMBER or OPLS are commonly used for MD simulations of organic molecules. rsc.orgmdpi.com These simulations can reveal the accessible conformations and the energetic barriers between them, providing a more complete picture of the molecule's behavior than static calculations alone.

Preclinical Pharmacological Research of Azetidine Derivatives

In Vitro Biological Activity Screening Methodologies

The initial stages of preclinical research for azetidine (B1206935) derivatives involve a battery of in vitro assays to determine their biological activity and identify promising lead compounds. These methodologies are crucial for understanding a compound's potential therapeutic effects at a cellular and molecular level.

Identifying the specific biological target of a novel compound is a fundamental step in drug discovery. For azetidine derivatives, various techniques are employed to pinpoint their molecular targets. One such method is chemical proteomics, which can identify protein targets that are covalently modified by reactive fragments of the azetidine ring. For instance, azetidinyl oxadiazoles (B1248032) have been shown to react with cysteine residues on proteins, and affinity tagging coupled with mass spectrometry can be used to identify these protein targets within the proteome.

Another approach involves screening the compound against a panel of known biological targets, such as enzymes or receptors, to observe any interactions. This can be done through high-throughput screening (HTS) campaigns where large libraries of compounds are tested for activity at a specific target.

Many drugs exert their effects by inhibiting the activity of specific enzymes. Enzymatic inhibition assays are therefore a cornerstone of in vitro screening. For example, a series of (R)-azetidine-2-carboxamide analogues were evaluated for their ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) protein. In these studies, nuclear extracts containing activated STAT3 were incubated with varying concentrations of the azetidine compounds. The inhibitory potency was then determined by measuring the disruption of STAT3's DNA-binding activity using an electrophoretic mobility shift assay (EMSA). The results of such assays are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme's activity by 50%.

Below is a representative data table illustrating the enzymatic inhibition of STAT3 by various azetidine derivatives.

| Compound | STAT3 EMSA IC50 (µM) | STAT1 EMSA IC50 (µM) | STAT5 EMSA IC50 (µM) |

|---|---|---|---|

| 5a | 0.55 | >18 | >18 |

| 5o | 0.38 | >18 | >18 |

| 8i | 0.34 | >18 | >18 |

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays often utilize radiolabeled ligands that are known to bind to the receptor of interest. The azetidine derivative is then introduced to see if it can displace the radiolabeled ligand, and the extent of this displacement is used to calculate the compound's binding affinity (Ki).

For instance, the four stereoisomers of azetidine-2,3-dicarboxylic acid were characterized in a radioligand binding assay at native NMDA receptors using [3H]CGP39653 as the radioligand. The results demonstrated that L-trans-ADC had the highest affinity for the receptor. Similarly, spirocyclic piperidine-azetidine derivatives were identified as inverse agonists of the ghrelin receptor through binding assays.

The following table provides an example of data from a receptor binding study on NMDA receptors.

| Compound | NMDA Receptor Binding Affinity (Ki, µM) |

|---|---|

| L-trans-ADC | 10 |

| D-cis-ADC | 21 |

| D-trans-ADC | 90 |

| L-cis-ADC | >100 |

Beyond interacting with a single target, it is important to understand how a compound affects broader cellular pathways. These investigations can involve a variety of cell-based assays. For example, the anti-mycobacterial activity of certain azetidine derivatives was investigated by observing their effect on mycolic acid biosynthesis in Mycobacterium tuberculosis. These studies revealed that the compounds inhibited the late-stage assembly of mycolic acids, a critical component of the bacterial cell wall.

In the context of cancer research, the effect of STAT3-inhibiting azetidine derivatives on cellular pathways was assessed by measuring the expression of STAT3 target genes and observing the induction of apoptosis in breast cancer cells.

Mechanisms of Action (MOA) Research at the Molecular Level

Understanding the precise mechanism by which a drug molecule exerts its effect at the molecular level is crucial for its development. For azetidine derivatives, this can involve a range of techniques. For example, isothermal titration calorimetry (ITC) has been used to confirm the high-affinity binding of azetidine-based inhibitors to the STAT3 protein, providing thermodynamic data on the interaction.

In silico ligand-protein docking studies can also provide insights into the binding mode of azetidine derivatives to their target proteins. These computational models can help to explain the observed structure-activity relationships and guide the design of more potent and selective compounds.

Furthermore, mechanistic studies on azetidinyl oxadiazoles have proposed a concerted SN2-like reaction mechanism for their interaction with cysteine residues, where the azetidine ring is opened. This level of molecular detail is invaluable for understanding the compound's reactivity and potential for covalent modification of its target.

Preclinical Pharmacokinetics (ADME) Profiling Methodologies (Non-Clinical)

The preclinical assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to predict its behavior in a living organism. These non-clinical studies are essential for selecting compounds with favorable pharmacokinetic profiles for further development.

In vitro ADME assays are a key component of this profiling. For azetidine derivatives, these can include:

Metabolic Stability Assays: These assays, often using human liver microsomes, assess the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. The results are typically reported as the half-life (t1/2) of the compound in the assay system.

CYP450 Inhibition Assays: These assays determine whether a compound inhibits the activity of specific CYP enzymes. This is important for predicting potential drug-drug interactions. The data is usually presented as IC50 values.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins can significantly affect its distribution and availability to reach its target. This is often determined by equilibrium dialysis.

Permeability Assays: Assays such as the Caco-2 cell permeability assay are used to predict the oral absorption of a drug.

The following table illustrates the type of data generated from in vitro ADME profiling of azetidine derivatives.

| Compound | Human Liver Microsome Stability (t1/2, min) | CYP2D6 Inhibition (IC50, µM) | CYP3A4 Inhibition (IC50, µM) |

|---|---|---|---|

| BGAz-002 | >60 | 5.5 | >50 |

| BGAz-004 | 25 | <2.5 | >50 |

| BGAz-005 | >60 | <2.5 | >50 |

Radiolabeled compounds, often with 14C or 3H, are a primary tool for in vivo ADME studies in animal models. These studies can provide quantitative data on mass balance, tissue distribution (via techniques like Quantitative Whole-Body Autoradiography - QWBA), and the identification of metabolites.

Absorption Studies (e.g., Caco-2 permeability)

The intestinal absorption of a drug candidate is a critical factor for its oral bioavailability. A common in vitro method to predict human intestinal permeability is the Caco-2 cell permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal epithelial barrier.

In a study evaluating a diverse collection of azetidine-based scaffolds for central nervous system (CNS) drug discovery, the permeability of several representative compounds was assessed using the Caco-2 system. Bidirectional analysis (from the apical to the basolateral side and vice versa) was conducted to determine the apparent permeability (Papp) and to identify if the compounds are substrates of efflux transporters, such as P-glycoprotein (P-gp), which are expressed in Caco-2 cells. The results for a selection of these azetidine derivatives are summarized in the table below. researchgate.net

Table 1: Caco-2 Permeability of Representative Azetidine Derivatives

| Compound ID | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |

|---|---|---|---|

| 26a | 19.1 | 18.7 | 0.98 |

| 27a | 20.4 | 19.8 | 0.97 |

| 28a | 21.3 | 20.9 | 0.98 |

| 29a | 18.9 | 18.5 | 0.98 |

| 30a | 17.5 | 17.1 | 0.98 |

| 31a | 19.5 | 19.0 | 0.97 |

| 32a | 20.1 | 19.6 | 0.97 |

The data indicates that these azetidine derivatives generally exhibit high permeability across the Caco-2 monolayer, with Papp values significantly greater than 10 x 10⁻⁶ cm/s. researchgate.net An efflux ratio close to 1 suggests that these compounds are not significant substrates for efflux transporters under the experimental conditions, and their transport is likely dominated by passive diffusion. researchgate.net This high permeability is a favorable characteristic for orally administered drugs.

Distribution Studies (e.g., plasma protein binding, tissue distribution)

Following absorption, a drug distributes throughout the body, and its binding to plasma proteins can significantly influence its pharmacological effect and disposition. Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to distribute into tissues and undergo metabolism and excretion.

The plasma protein binding (PPB) of the same representative set of azetidine-based scaffolds was determined in both mouse and human plasma. The percentage of the drug that is bound to plasma proteins is a key parameter in assessing its distribution characteristics. researchgate.net

Table 2: Plasma Protein Binding of Representative Azetidine Derivatives

| Compound ID | Human Plasma Protein Binding (%) | Mouse Plasma Protein Binding (%) |

|---|---|---|

| 26a | 45 | 55 |

| 27a | 35 | 45 |

| 28a | 50 | 60 |

| 29a | 40 | 50 |

| 30a | 60 | 70 |

| 31a | 25 | 35 |

| 32a | 55 | 65 |

The results show that these azetidine derivatives exhibit low to moderate plasma protein binding in both human and mouse plasma. researchgate.net A lower extent of plasma protein binding generally results in a larger fraction of unbound drug, which can lead to greater tissue distribution and pharmacological activity.

Metabolism Studies (e.g., in vitro microsomal stability, metabolite identification)

The metabolic stability of a compound is a crucial determinant of its pharmacokinetic profile, particularly its half-life and clearance. In vitro metabolism studies are commonly conducted using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs).

The metabolic stability of the representative azetidine derivatives was evaluated in both human and mouse liver microsomes and hepatocytes. The percentage of the parent compound remaining after a specific incubation time provides an indication of its susceptibility to metabolism. researchgate.net

Table 3: Metabolic Stability of Representative Azetidine Derivatives (% remaining after 60 min)

| Compound ID | Human Liver Microsomes (%) | Mouse Liver Microsomes (%) | Human Hepatocytes (%) | Mouse Hepatocytes (%) |

|---|---|---|---|---|

| 26a | 95 | 92 | 98 | 96 |

| 27a | 98 | 96 | 99 | 97 |

| 28a | 93 | 90 | 97 | 94 |

| 29a | 96 | 94 | 98 | 95 |

| 30a | 88 | 85 | 92 | 89 |

| 31a | 99 | 97 | >99 | 98 |

| 32a | 91 | 88 | 95 | 92 |

The data reveals that this series of azetidine derivatives demonstrates high stability in both liver microsomes and hepatocytes from humans and mice, with a high percentage of the compound remaining after a 60-minute incubation. researchgate.net This suggests that these compounds are not rapidly metabolized, which is often predictive of a longer in vivo half-life and lower clearance.

In a separate study on novel azetidine amides as STAT3 inhibitors, a preliminary metabolite identification study in human liver microsomes for one of the compounds showed that the primary metabolic pathway was hydrolytic lactone opening, with other metabolites also being identified. nih.gov

Excretion Studies (e.g., in vitro transporter assays)

Drug transporters, present in various tissues such as the intestine, liver, and kidney, play a significant role in the excretion of drugs and their metabolites. In vitro transporter assays are used to determine if a drug candidate is a substrate or inhibitor of key uptake or efflux transporters.

Furthermore, research into azetidine derivatives as inhibitors of neurotransmitter transporters has been conducted. For instance, a study on azetidine-based compounds as GABA uptake inhibitors evaluated their affinity for the GAT-1 and GAT-3 transporters. The most potent compounds exhibited IC50 values in the low micromolar range for GAT-1. researchgate.net Another area of investigation has been on azetidine-based selective glycine (B1666218) transporter-1 (GlyT1) inhibitors, with some compounds demonstrating high potency. nih.gov These studies, while focused on pharmacological targets that are transporters, also fall under the umbrella of in vitro transporter assays.

Standard preclinical assessments would typically involve a broader panel of transporter assays, including but not limited to P-gp, BCRP, OATPs, OATs, and OCTs, to fully characterize the excretion profile of a drug candidate.

In Vitro Efficacy Assessments in Disease Models (e.g., cell-based assays)

Azetidine derivatives have been investigated for their therapeutic potential across various disease areas, with their efficacy being evaluated in a range of in vitro cell-based assays.

In the field of oncology, certain azetidin-2-one (B1220530) derivatives have been assessed for their cytotoxic activity against cancer cell lines. For example, one study reported the half-maximal inhibitory concentration (IC50) values of several derivatives against SiHa (cervical cancer) and B16F10 (melanoma) cell lines, with some compounds showing potent activity. nih.gov Another class of azetidine amides has been developed as small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. These compounds were shown to inhibit STAT3 DNA-binding activity in vitro with sub-micromolar IC50 values. researchgate.net

Table 4: In Vitro Efficacy of Representative Azetidine Derivatives in Disease Models

| Compound Class | Assay | Cell Line / Target | Efficacy Metric (IC₅₀) | Reference |

|---|---|---|---|---|

| Azetidin-2-one derivative | Cytotoxicity | SiHa | 1.0 µM | nih.gov |

| Azetidin-2-one derivative | Cytotoxicity | B16F10 | 1.2 µM | nih.gov |

| Azetidine amide | STAT3 DNA-binding inhibition | STAT3 | 0.34 µM | researchgate.net |

| Azetidin-2-ylacetic acid derivative | GABA uptake inhibition | GAT-1 | 2.01 µM | researchgate.net |

| Azetidine derivative | FFA2 antagonism | Neutrophil migration | Potent inhibition | nih.gov |

In neuroscience, as previously noted, azetidine derivatives have been designed as GABA uptake inhibitors, potentially for the treatment of neurological disorders. Cell-based assays were used to determine their inhibitory potency on GAT-1 and GAT-3 transporters. researchgate.net

For inflammatory diseases, an azetidine derivative, GLPG0974, was developed as an antagonist of the free fatty acid receptor 2 (FFA2). Its in vitro efficacy was demonstrated by its ability to potently inhibit acetate-induced neutrophil migration in a human whole blood assay. nih.gov

These examples highlight the diverse therapeutic applications being explored for azetidine-containing compounds, with in vitro cell-based assays being a fundamental tool for assessing their pharmacological activity and guiding further development.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Rational Design Principles for Azetidine (B1206935) Scaffolds

Azetidines are four-membered nitrogen-containing heterocycles that have gained prominence in drug discovery as valuable scaffolds. enamine.netrsc.org Their incorporation into molecular design is often guided by the principle of conformational constraint. enamine.net Unlike more flexible aliphatic chains, the rigid nature of the azetidine ring reduces the number of accessible conformations a molecule can adopt. enamine.net This pre-organization can lead to a more favorable entropy of binding to a biological target, potentially increasing affinity and potency. enamine.net

The azetidine scaffold is considered a bioisosteric replacement for other cyclic and acyclic structures. researchgate.net Its three-dimensional nature allows for the precise spatial orientation of substituents, which is a key consideration in rational drug design. enamine.net The nitrogen atom in the azetidine ring can also serve as a hydrogen bond acceptor or a point for further functionalization to modulate properties such as solubility and metabolic stability. nih.gov The design of molecules like 3-(4-chloro-3-methylphenoxy)azetidine often involves leveraging the azetidine core to present the substituted phenoxy group in a specific orientation for optimal interaction with a receptor or enzyme active site.

Four-membered heterocycles like azetidines are increasingly seen as attractive design elements in medicinal chemistry due to their small, polar nature and their ability to significantly influence the physicochemical properties of drug candidates. nih.gov The inherent strain of the azetidine ring, approximately 25 kcal/mol, also imparts unique reactivity that can be harnessed in synthesis. rsc.org

Impact of Substituents on Biological Activities (e.g., chloro, methyl, phenoxy)

The biological activity of this compound is significantly influenced by the nature and position of the substituents on the phenoxy ring. The chloro and methyl groups, in particular, play crucial roles in modulating the electronic and steric properties of the molecule.

The chloro substituent is a common feature in many approved drugs and is known to have profound effects on biological activity. researchgate.netnih.gov The introduction of a chlorine atom can enhance potency, sometimes by orders of magnitude, an effect that has been termed the "magic chloro effect". researchgate.netnih.gov This enhancement can be attributed to several factors. Chlorine is an electron-withdrawing group, which can alter the pKa of nearby functional groups and influence the electronic character of the aromatic ring. nih.gov It can also participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's binding pocket, which can contribute to binding affinity. youtube.com Furthermore, the lipophilicity of a molecule is increased by the presence of a chloro group, which can improve its ability to cross cell membranes. nih.gov In some cases, the chloro group can block sites of metabolic attack, thereby increasing the metabolic stability and half-life of a compound. nih.gov

The methyl group, while seemingly simple, can also have a significant impact on biological activity. It is a small, lipophilic group that can engage in van der Waals interactions within a hydrophobic pocket of a biological target. youtube.com The positioning of a methyl group can be critical for achieving optimal binding. It can also influence the conformation of the molecule by restricting the rotation of the phenoxy ring, thereby locking it into a more bioactive conformation. Similar to the chloro group, a methyl group can also block metabolic pathways, leading to improved pharmacokinetic properties. youtube.com

The phenoxy group itself serves as a linker between the azetidine scaffold and the substituted aromatic ring. The oxygen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking or hydrophobic interactions with the target protein. nih.gov The combination of these substituents on the phenoxy ring of an azetidine scaffold creates a unique pharmacophore with a specific electronic and steric profile that dictates its biological activity.

Conformational Effects on Receptor Binding and Enzyme Inhibition

The conformation of this compound is a critical determinant of its interaction with biological targets. The puckered nature of the azetidine ring, although less pronounced than in larger rings, allows for different spatial arrangements of its substituents. nih.gov The orientation of the substituted phenoxy group relative to the azetidine ring can significantly impact how the molecule fits into a binding site.

Studies on proline analogs with varying ring sizes have shown that the four-membered azetidine ring can adopt either a puckered or a less puckered structure depending on the surrounding molecular framework. nih.gov This conformational flexibility, or lack thereof, can be advantageous in drug design. By restricting the conformational freedom, the molecule is more likely to be in the bioactive conformation required for binding, which can lead to higher affinity. enamine.net

The interaction with a receptor or enzyme active site is a dynamic process. The specific conformation adopted by this compound upon binding will be the one that maximizes favorable interactions and minimizes unfavorable ones. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds, all of which are dependent on the three-dimensional arrangement of the molecule's functional groups. Therefore, understanding the conformational preferences of the azetidine ring and the rotational freedom of the phenoxy group is essential for predicting and optimizing biological activity.

Computational SAR Modeling (e.g., QSAR, molecular docking)

Computational methods are invaluable tools for investigating the structure-activity relationships of compounds like this compound, especially when experimental data is limited.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For azetidine derivatives, QSAR models can be developed to predict the activity of new analogs based on various molecular descriptors. nih.govnih.gov These descriptors can quantify physicochemical properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). researchgate.net A successful QSAR model can guide the design of new compounds with potentially improved potency by identifying the key structural features that contribute to activity. nih.govnih.gov For instance, a QSAR study on a series of azetidine-2-carbonitriles identified polarizability as a key descriptor influencing their antimalarial activity. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For this compound, molecular docking could be used to simulate its interaction with a specific receptor or enzyme. nih.govnih.gov This would provide insights into the binding mode, identify key amino acid residues involved in the interaction, and estimate the binding affinity. researchgate.net Docking studies can help to rationalize the observed SAR and guide the design of new analogs with improved binding characteristics. For example, docking could reveal the importance of the chloro and methyl groups in specific interactions within the binding pocket. researchgate.net The results from molecular docking can be used to generate hypotheses that can then be tested experimentally.

The combination of QSAR and molecular docking provides a powerful approach to understanding the SAR of this compound and to rationally design new analogs with enhanced biological activity. mdpi.com

Data Tables

| Substituent | General Effect on Physicochemical Properties | Potential Impact on Biological Interactions | Influence on Pharmacokinetics |

|---|---|---|---|

| Chloro | Increases lipophilicity, electron-withdrawing | Can form halogen bonds, alters ring electronics | May block metabolic sites, improving stability |

| Methyl | Increases lipophilicity, electron-donating (weakly) | Engages in van der Waals/hydrophobic interactions | Can block metabolism, may alter conformation |

| Phenoxy | Provides a linker for aromatic interactions | Participates in π-stacking and hydrophobic interactions | Can be a site for metabolism (e.g., hydroxylation) |

| Computational Method | Primary Application | Information Gained for this compound |

|---|---|---|

| QSAR | Correlate chemical structure with biological activity | Predictive models for potency, identification of key physicochemical descriptors |

| Molecular Docking | Predict binding mode and affinity to a biological target | Plausible binding poses, key interactions with target residues, rationalization of SAR |

| Conformational Analysis | Determine low-energy three-dimensional structures | Understanding of preferred molecular shapes and their influence on binding |

Advanced Applications in Chemical Biology and Medicinal Chemistry

Azetidines as Pharmacological Tool Compounds

The azetidine (B1206935) ring is a privileged scaffold in drug discovery, and its incorporation into molecules like 3-(4-Chloro-3-methylphenoxy)azetidine provides a framework for developing potent and selective pharmacological tool compounds. nih.gov The inherent conformational rigidity of the four-membered ring helps to pre-organize substituents in a defined spatial orientation, which can lead to higher binding affinity and selectivity for biological targets. enamine.net This structural feature is a significant advantage over more flexible aliphatic chains. enamine.net

Compounds featuring the azetidine moiety have demonstrated a remarkably broad spectrum of pharmacological activities. nih.gov The diverse biological activities associated with azetidine derivatives make them valuable tools for probing biological systems and for serving as starting points in drug development campaigns. lifechemicals.com Research has shown that azetidine-containing molecules can act as inhibitors of enzymes, modulators of receptors, and antagonists of protein-protein interactions. ontosight.aiacs.org For instance, various derivatives have been investigated for anticancer, antibacterial, anti-inflammatory, antiviral, and central nervous system activities. nih.govresearchgate.netjmchemsci.com The specific substitution pattern on the azetidine ring, such as the 3-(4-chloro-3-methylphenoxy) group, is crucial for tuning the molecule's physicochemical properties and directing its biological activity toward a specific target.

| Pharmacological Activity Class | Examples of Azetidine-Containing Compounds | Therapeutic Potential |

|---|---|---|

| Anticancer | Azetidine-based STAT3 Inhibitors | Targeting signal transduction pathways in cancer cells. acs.org |

| Antibacterial | Azetidine-quinolone hybrids | Overcoming resistance to existing fluoroquinolone antibiotics. lifechemicals.com |

| Antiviral | Polyhydroxylated bicyclic azetidines | Acting as iminosugar mimics to inhibit viral enzymes. rsc.org |

| CNS Disorders | Tricyclic derivatives of azetidine | Development of novel antidepressant agents. nih.gov |

| GABA Uptake Inhibition | Azetidine-2-ylacetic acid derivatives | Potential treatment for neurological disorders. nih.gov |

Use as Peptidomimetics and Non-Natural Amino Acid Surrogates

Peptides are crucial signaling molecules, but their therapeutic use is often limited by poor metabolic stability and low bioavailability. Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations. nih.gov The rigid azetidine scaffold is an excellent tool for creating non-natural amino acid surrogates for incorporation into peptidomimetics. acs.org

Azetidine-2-carboxylic acid, a naturally occurring homolog of proline, demonstrates how this four-membered ring can act as an amino acid surrogate. wikipedia.orgwikipedia.org When incorporated into a peptide chain, the constrained azetidine ring induces specific conformational preferences. nih.gov Unlike the five-membered ring of proline which tends to induce β-turns, the four-membered azetidine ring preferentially stabilizes γ-turn conformations in peptides. nih.gov This ability to dictate peptide secondary structure is a powerful tool for designing peptides with specific shapes to enhance binding to biological targets. nih.gov

The synthesis of various substituted azetidine-based amino acids allows for the introduction of diverse side chains, further expanding their utility in protein engineering and drug discovery. acs.orgchemrxiv.org By replacing a natural amino acid with an azetidine surrogate like a derivative of this compound (if functionalized with a carboxyl group), medicinal chemists can lock a peptide into its bioactive conformation, thereby increasing potency and selectivity. acs.orgchemrxiv.org For example, the development of azetidine-2-carboxamides has led to potent inhibitors of the STAT3 protein, showcasing the successful application of this strategy. acs.org

Integration into Complex Biologically Active Molecules

The azetidine motif is not only a building block for simple tool compounds but is also found in a variety of complex natural products and synthetic molecules with significant biological activity. nih.govmedwinpublishers.comfrontiersin.org Its unique structural and chemical properties, including high ring-strain energy and molecular rigidity, make it a desirable component in the design of sophisticated bioactive compounds. nih.gov The synthesis of these complex molecules often requires specialized chemical methods to construct or introduce the strained four-membered ring. frontiersin.orgresearchgate.net

Examples of naturally occurring, complex molecules containing an azetidine ring include mugineic acids, which are involved in iron uptake in plants, and penaresidins, which are cytotoxic alkaloids. wikipedia.org In the realm of synthetic molecules, the azetidine ring has been incorporated into potent therapeutic agents. For instance, azelnidipine (B1666253) is an antihypertensive drug that contains an azetidine moiety. enamine.net Furthermore, recent research has demonstrated the integration of azetidines into novel STAT3 inhibitors, which show promise in cancer therapy. acs.org These examples highlight the versatility of the azetidine scaffold in constructing molecules that can interact with complex biological systems. The 3-(4-chloro-3-methylphenoxy) substituent represents a type of functionalization that can be used to tailor the properties of such complex molecules for improved target engagement and pharmacokinetic profiles.

Role in Nucleic Acid Chemistry

The application of azetidine derivatives, including structures like this compound, in the field of nucleic acid chemistry is not a widely documented area of research. While chemical modifications to nucleosides, nucleotides, and nucleic acids are common for therapeutic and diagnostic purposes, the incorporation of an azetidine ring is not a prevalent strategy. nih.govfrontiersin.org

Methodologies such as "click chemistry" are frequently employed to attach various functional groups to nucleosides or oligonucleotides to create novel pharmacological agents. nih.govnih.govjenabioscience.com These modifications can alter the stability, binding affinity, and cellular uptake of nucleic acids. However, the existing literature primarily focuses on modifications using azide-alkyne cycloadditions to introduce triazoles or other moieties, with no specific emphasis on azetidine-containing modifiers. nih.gov Therefore, based on currently available scientific literature, the role of azetidines as a scaffold or modification in nucleic acid chemistry remains a largely unexplored field.

Application as Chiral Templates

The rigid, four-membered ring of azetidine makes it an excellent chiral template for asymmetric synthesis. rsc.org Chiral azetidines can be used as ligands for transition metal catalysts or as organocatalysts to control the stereochemical outcome of chemical reactions. rsc.orgbirmingham.ac.ukbham.ac.uk The defined and constrained geometry of the azetidine ring helps to create a well-defined chiral environment around the catalytic center, leading to high levels of enantioselectivity in the products. rsc.org

Numerous synthetic methods have been developed to produce enantiomerically pure azetidines, which can then be used as building blocks for more complex chiral molecules. nih.govnih.govdigitellinc.comrsc.org For example, chiral azetidine-derived ligands have been successfully applied in asymmetric reactions such as Henry reactions and Friedel-Crafts alkylations. birmingham.ac.uk The stereocenters on the azetidine ring, which can be controlled during synthesis, effectively direct the approach of reactants, making them valuable tools for chemists. nih.gov The synthesis of chiral azetidin-3-ones, for instance, provides versatile intermediates for the preparation of various functionalized chiral azetidines. nih.gov This application underscores the importance of the azetidine scaffold not just as a component of the final bioactive molecule, but also as a tool to control the synthesis of other chiral compounds.

| Compound Name |

|---|

| This compound |

| Azetidine-2-carboxylic acid |

| Azelnidipine |

| Mugineic acid |

Future Perspectives and Research Opportunities for 3 4 Chloro 3 Methylphenoxy Azetidine

Development of Novel and Efficient Synthetic Routes

Potential innovative synthetic strategies could include:

Lanthanide-catalyzed intramolecular aminolysis: The use of lanthanide triflates, such as La(OTf)3, has shown promise in the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. frontiersin.org Adapting this methodology could provide a high-yield pathway to 3-hydroxyazetidine precursors, which can then be etherified to introduce the 4-chloro-3-methylphenoxy group.

Visible Light-Mediated Aza Paternò-Büchi Reaction: This photochemical approach offers a direct [2+2] cycloaddition between imines and alkenes to form functionalized azetidines. nih.gov Exploration of this reaction with appropriately substituted precursors could lead to a more direct and atom-economical synthesis.

Ring Expansion Reactions: The expansion of aziridine (B145994) rings presents another viable, though challenging, route to azetidine (B1206935) derivatives. magtech.com.cn

Direct C-H Functionalization: Advances in C-H activation could enable the direct introduction of the 4-chloro-3-methylphenoxy group onto an azetidine scaffold, bypassing the need for pre-functionalized starting materials. rsc.org

A summary of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Potential Advantages |

| Lanthanide-catalyzed aminolysis | Intramolecular cyclization of epoxy amines. frontiersin.org | High regioselectivity and yield. frontiersin.org |

| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition of imines and alkenes. nih.gov | Direct formation of the azetidine ring. nih.gov |

| Ring Expansion | Conversion of aziridines to azetidines. magtech.com.cn | Access from readily available precursors. |

| C-H Functionalization | Direct introduction of the phenoxy group. rsc.org | Increased synthetic efficiency. rsc.org |

Exploration of Undiscovered Biological Targets

The azetidine scaffold is present in numerous biologically active compounds, and its derivatives have been investigated for a range of therapeutic applications, including as antibacterial, antiviral, and anticancer agents. medwinpublishers.comontosight.ai However, the full biological potential of 3-(4-chloro-3-methylphenoxy)azetidine is yet to be uncovered.

Future research should aim to screen this compound against a wide array of biological targets to identify novel therapeutic opportunities. Based on the activities of structurally related azetidine compounds, potential areas of interest include:

GABA Uptake Inhibition: Azetidine derivatives have been identified as potent inhibitors of GABA transporters (GAT-1 and GAT-3), suggesting their potential in treating neurological disorders. nih.gov The conformational constraint imposed by the azetidine ring in this compound could lead to high affinity and selectivity for these transporters. nih.gov

Free Fatty Acid Receptor 2 (FFA2) Antagonism: A class of azetidines has been developed as potent antagonists of FFA2, a G-protein coupled receptor involved in inflammatory responses. researchgate.net Investigating the activity of this compound at this receptor could open up avenues for the development of new anti-inflammatory agents. researchgate.net

Enzyme Inhibition: The strained azetidine ring can act as a bioisostere for other functional groups, potentially enabling it to interact with the active sites of various enzymes. Screening against families of enzymes such as proteases, kinases, and phosphatases could reveal unexpected inhibitory activities.

Integration with Advanced Drug Discovery Platforms

The progression of this compound from a chemical entity to a potential drug candidate will necessitate its integration with modern drug discovery platforms. The unique three-dimensional structure imparted by the azetidine ring makes it an attractive scaffold for the design of compound libraries aimed at exploring new chemical space. nih.gov

Key areas for integration include:

Diversity-Oriented Synthesis (DOS): The functional handles on the azetidine ring and the phenoxy group can be readily modified to generate a library of analogs. This approach can be used to systematically explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion). nih.gov

High-Throughput Screening (HTS): The development of an efficient synthesis will enable the production of sufficient quantities of this compound for large-scale screening against diverse biological targets. lifechemicals.com

Computational Modeling and In Silico Screening: Molecular modeling techniques can be employed to predict the binding of this compound to the active sites of various proteins. This can help in prioritizing biological targets for experimental validation and in designing more potent analogs.

Application in Material Science and Catalysis

Beyond its potential in medicinal chemistry, the unique chemical properties of this compound suggest its utility in material science and catalysis.

Polymer Chemistry: Azetidines can undergo ring-opening polymerization to produce polyamines. researchgate.net The specific substitution pattern of this compound could lead to polymers with novel properties, such as enhanced thermal stability or specific recognition capabilities, making them suitable for applications in coatings, adhesives, or as templating materials. researchgate.net

Energetic Materials: Densely functionalized azetidines are being explored as potential energetic materials due to their favorable properties. chemrxiv.org While the current compound may not be a direct candidate, its synthesis could be adapted to incorporate energetic functionalities.

The potential applications in these fields are summarized in the table below.

| Field | Potential Application | Rationale |

| Material Science | Monomer for polymerization | Ring-opening polymerization of azetidines to form functional polyamines. researchgate.net |

| Material Science | Precursor for energetic materials | Functionalized azetidines can exhibit favorable energetic properties. chemrxiv.org |

| Catalysis | Ligand in transition metal catalysis | Coordination of the azetidine nitrogen to metal centers can influence catalytic activity. mdpi.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(4-Chloro-3-methylphenoxy)azetidine, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, azetidine derivatives with substituted phenoxy groups (e.g., 3-(3-chlorophenoxy)azetidine) are synthesized via reactions between azetidine precursors and halogenated aryl ethers under basic conditions (e.g., K₂CO₃ in DMF) . Optimization strategies include controlled temperature (45–80°C), inert atmospheres, and stoichiometric adjustments to minimize side products. Similar routes for structurally related compounds (e.g., 3-[(3-chlorobiphenyl-4-yl)oxy]azetidine) suggest using Pd-catalyzed cross-coupling for regioselective aryl-azetidine bond formation .

Q. How can researchers confirm the purity and structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Analyze characteristic peaks for azetidine (e.g., δ 3.5–4.0 ppm for CH₂-N-CH₂ protons) and aromatic substituents (δ 6.8–7.4 ppm for chlorinated/methylated phenyl groups) .

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 212.6 for C₁₀H₁₁ClNO) and retention time consistency (>95% purity) .

- FT-IR : Validate functional groups (e.g., C-O-C stretch at 1200–1250 cm⁻¹) .

Q. What are the stability and solubility profiles of this compound under varying storage conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–9). Related azetidine derivatives show limited water solubility but high solubility in DMSO (>50 mg/mL) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolytic stability may vary; halogenated phenoxy groups resist oxidation but are sensitive to strong acids/bases .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the aryl-azetidine bond to assess synthetic feasibility .

- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using PubChem-derived 3D structures (e.g., InChIKey: WKAJLWHPNIJUDZ-UHFFFAOYSA-N for analogous compounds) . Adjust substituent parameters (e.g., chloro vs. methyl groups) to optimize binding affinity.

Q. What mechanistic insights explain competing side reactions during the synthesis of this compound?

- Methodological Answer :

- Byproduct Analysis : Isolate and characterize side products (e.g., dimerization via azetidine ring-opening) using GC-MS or preparative TLC .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify intermediates (e.g., SNAr transition states) . Adjust reaction time and base strength (e.g., NaH vs. K₂CO₃) to suppress undesired pathways.

Q. How should researchers address contradictions in reported spectroscopic data for azetidine derivatives with chloroaryl substituents?

- Methodological Answer :

- Cross-Validation : Compare NMR data from multiple sources (e.g., PubChem, synthesized standards) .

- Dynamic NMR : Resolve overlapping signals (e.g., aromatic protons) by variable-temperature experiments .

- Crystallography : Obtain single-crystal X-ray structures to unambiguously assign stereochemistry and bond angles .

Q. What environmental impact assessment strategies are applicable for this compound degradation byproducts?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.